molecular formula C21H16N2O3S B14138792 4-(Benzenesulfonyl)-6-methoxy-2-phenyl-1,5-naphthyridine CAS No. 193337-22-3

4-(Benzenesulfonyl)-6-methoxy-2-phenyl-1,5-naphthyridine

Cat. No.: B14138792
CAS No.: 193337-22-3
M. Wt: 376.4 g/mol
InChI Key: JIBNWSAFACLAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzenesulfonyl)-6-methoxy-2-phenyl-1,5-naphthyridine is a complex organic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a benzenesulfonyl group, a methoxy group, and a phenyl group attached to a naphthyridine core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzenesulfonyl)-6-methoxy-2-phenyl-1,5-naphthyridine typically involves multiple steps, starting with the preparation of the naphthyridine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The benzenesulfonyl group is introduced through sulfonation reactions, while the methoxy and phenyl groups are added via substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the various steps in the synthesis. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzenesulfonyl)-6-methoxy-2-phenyl-1,5-naphthyridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the naphthyridine core.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

4-(Benzenesulfonyl)-6-methoxy-2-phenyl-1,5-naphthyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)-6-methoxy-2-phenyl-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.

Comparison with Similar Compounds

    Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group and have similar biological activities.

    Naphthyridine derivatives: Compounds with a similar naphthyridine core but different substituents.

Uniqueness: 4-(Benzenesulfonyl)-6-methoxy-2-phenyl-1,5-naphthyridine is unique due to the specific combination of functional groups attached to the naphthyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

193337-22-3

Molecular Formula

C21H16N2O3S

Molecular Weight

376.4 g/mol

IUPAC Name

4-(benzenesulfonyl)-6-methoxy-2-phenyl-1,5-naphthyridine

InChI

InChI=1S/C21H16N2O3S/c1-26-20-13-12-17-21(23-20)19(27(24,25)16-10-6-3-7-11-16)14-18(22-17)15-8-4-2-5-9-15/h2-14H,1H3

InChI Key

JIBNWSAFACLAIB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)N=C(C=C2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.